![molecular formula C20H22BrN5O3S2 B2617558 N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide CAS No. 391888-40-7](/img/structure/B2617558.png)
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene as a starting material.
Addition of the sulfanylidene group: The sulfanylidene group is added through a thiolation reaction, typically using thiol reagents.
Attachment of the diethylsulfamoyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide exhibit significant anticancer properties. For instance, benzenesulfonamide derivatives have shown promising results in inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. The inhibition of CA IX has been linked to reduced tumor growth and enhanced apoptosis in cancer cells .
Enzyme Inhibition
This compound has demonstrated potential as an enzyme inhibitor. In particular, it may inhibit enzymes involved in metabolic pathways related to cancer and other diseases. The mechanism typically involves interaction with active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to altered enzymatic activity .
Antimicrobial Properties
The antimicrobial activity of similar triazole derivatives has been explored extensively. These compounds can interfere with bacterial growth by inhibiting specific enzymes crucial for bacterial metabolism. The presence of the sulfonamide group enhances their efficacy against a range of microbial pathogens .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications can enhance biological activity or selectivity towards specific targets, which is crucial for drug development .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of a series of sulfonamide derivatives that included triazole structures similar to this compound. Results showed that certain derivatives effectively inhibited cell proliferation in breast cancer cell lines while promoting apoptosis through caspase activation pathways .
Case Study 2: Enzyme Inhibition Mechanism
Research focused on the enzyme inhibition capabilities of triazole-based compounds demonstrated that modifications in the sulfonamide moiety significantly impacted binding affinity to carbonic anhydrase enzymes. The study utilized kinetic assays to measure IC50 values, revealing that some derivatives had enhanced selectivity for CA IX over CA II, suggesting potential therapeutic applications in cancer treatment .
Wirkmechanismus
The mechanism of action of N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Shares the bromophenyl and sulfonyl groups but differs in the presence of the valine residue.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group, differing in the core structure and functional groups.
Uniqueness
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide is unique due to its combination of a triazole ring, bromophenyl group, sulfanylidene group, and diethylsulfamoyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Biologische Aktivität
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute significantly to its biological interactions and efficacy.
Chemical Structure and Properties
The molecular formula of the compound is C19H22BrN5O3S with a molecular weight of 479.35 g/mol. Its structure includes a triazole ring and a sulfonamide moiety, which are known to enhance biological activity.
Property | Value |
---|---|
Molecular Weight | 479.35 g/mol |
Molecular Formula | C19 H22 Br N5 O3 S |
LogP | 3.2295 |
LogD | 2.3789 |
Polar Surface Area | 74.492 Ų |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 2 |
The biological activity of this compound is hypothesized to result from its interaction with specific cellular targets. The presence of the bromophenyl group enhances its reactivity, allowing it to engage in various biochemical pathways that can lead to cell cycle arrest or apoptosis in cancer cells.
Biological Activity Studies
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, it demonstrated significant cytotoxicity against A375 melanoma cells with an IC50 value indicating effective inhibition of cell proliferation.
Case Study: Antiproliferative Activity
In a study assessing the biological activity of similar triazole derivatives, compounds were tested for their effects on human malignant melanoma (A375) and normal fibroblast (BJ) cell lines using MTT and LDH assays. The results indicated that at a concentration of 30 µM, several compounds exhibited reduced viability in A375 cells while promoting fibroblast cell growth, suggesting selective toxicity towards cancer cells.
- A375 Cell Line Results :
- Viability at 10 µM: 90% (±5%)
- Viability at 30 µM: 60% (±7%)
- BJ Fibroblast Cell Line Results :
- Viability at 10 µM: 120% (±8%)
- Viability at 30 µM: 150% (±10%)
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. In vitro tests showed activity against various bacterial strains such as E. coli and S. aureus. The zone of inhibition was measured in millimeters, with certain derivatives exhibiting moderate to high antibacterial activity compared to standard antibiotics like ciprofloxacin.
Antimicrobial Testing Results
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 18 |
S. aureus | 15 |
P. aeruginosa | 12 |
These results indicate that the compound possesses notable antimicrobial properties, making it a candidate for further development in treating infections .
Eigenschaften
IUPAC Name |
N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5O3S2/c1-3-25(4-2)31(28,29)17-11-5-14(6-12-17)19(27)22-13-18-23-24-20(30)26(18)16-9-7-15(21)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,22,27)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGQTKAYYQXQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.